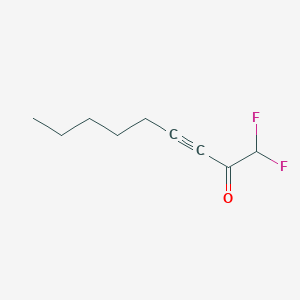
1,1-Difluoronon-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoronon-3-YN-2-one is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoronon-3-YN-2-one typically involves the introduction of fluorine atoms into an alkyne precursor. One common method is the reaction of a non-3-YN-2-one precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoronon-3-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1,1-Difluoronon-3-YN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1,1-Difluoronon-3-YN-2-one involves its interaction with molecular targets through its reactive alkyne and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atoms can also influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a three-membered ring structure.
1,1,1-Trifluoro-4-phenylbut-3-YN-2-one: A related compound with additional fluorine atoms and a phenyl group.
Uniqueness
1,1-Difluoronon-3-YN-2-one is unique due to its specific combination of a carbon-carbon triple bond and two fluorine atoms on the same carbon. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
111423-29-1 |
|---|---|
Molecular Formula |
C9H12F2O |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,1-difluoronon-3-yn-2-one |
InChI |
InChI=1S/C9H12F2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-5H2,1H3 |
InChI Key |
AYCKWWINQVFXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



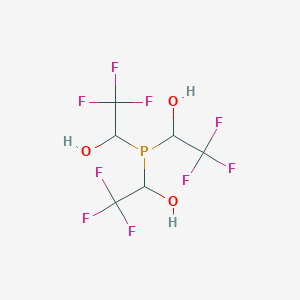
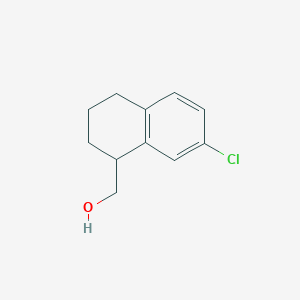

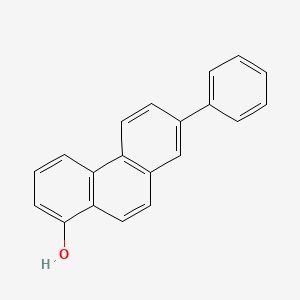

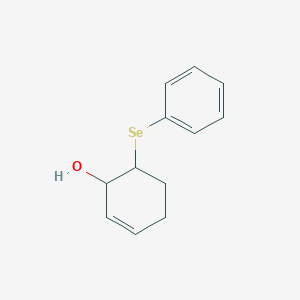

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
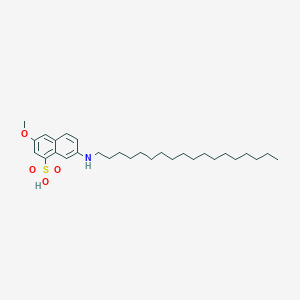

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)

